

# An In-depth Technical Guide to (3R)-3-Hydroxybutanenitrile

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## Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

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This technical guide provides a comprehensive overview of (3R)-3-hydroxybutanenitrile, a chiral molecule with significant applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Properties

(3R)-3-hydroxybutanenitrile, also known by its IUPAC name (3R)-3-hydroxybutanenitrile, is a chiral hydroxynitrile.<sup>[1][2][3]</sup> It is the (R)-enantiomer of 3-hydroxybutanenitrile.

## Chemical Structure

The chemical structure of (3R)-3-hydroxybutanenitrile consists of a four-carbon chain with a nitrile group at one end and a hydroxyl group on the third carbon atom, which is a stereocenter with the (R) configuration.

Synonyms:

- (R)-3-Hydroxybutanenitrile<sup>[1]</sup>
- (R)-(-)-3-Hydroxybutyronitrile<sup>[1]</sup>
- Butanenitrile, 3-hydroxy-, (3R)-<sup>[1][4]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxybutanenitrile is presented in the table below. Data for the specific (R)-enantiomer is limited, so properties for the racemic mixture are also included where specified.

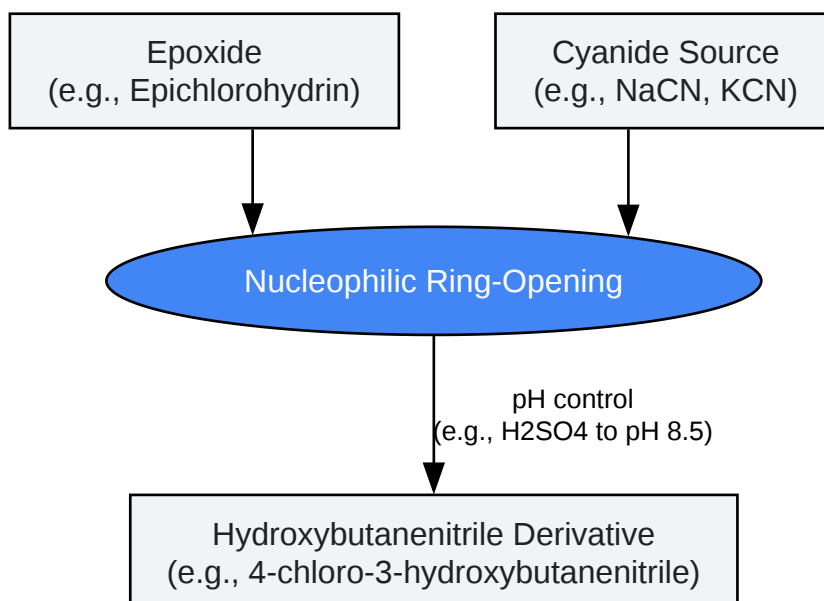
Property	Value	Source
Molecular Formula	C4H7NO	[1][2][4]
Molecular Weight	85.10 g/mol	[1]
CAS Number	125103-95-9	[1]
Appearance	Clear slightly yellow to amber liquid (racemic)	[5]
Boiling Point	214 °C (lit.) (racemic)	[5]
Density	0.976 g/mL at 25 °C (lit.) (racemic)	[5]
Refractive Index	n <sub>20/D</sub> 1.429 (lit.) (racemic)	[5]
Topological Polar Surface Area	44.02 Å <sup>2</sup>	[6]
LogP	0.28088	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	1	[6]

## Synthesis and Experimental Protocols

(3R)-3-Hydroxybutanenitrile and its derivatives are valuable chiral building blocks in organic synthesis. One common synthetic route to a related compound, 4-chloro-3-hydroxybutanenitrile, involves the reaction of epichlorohydrin with a cyanide source. A similar strategy can be envisioned for the synthesis of 3-hydroxybutanenitrile derivatives.

## General Synthetic Strategy for Hydroxybutanenitriles

A general workflow for the synthesis of hydroxybutanenitriles from epoxides is depicted below. This strategy involves the nucleophilic ring-opening of an epoxide with a cyanide anion.



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General synthetic workflow for hydroxybutanenitriles.

## Example Experimental Protocol: Synthesis of 4-chloro-3-hydroxybutanenitrile

The following protocol for the synthesis of 4-chloro-3-hydroxybutanenitrile is adapted from the literature and serves as a representative example of the synthesis of this class of compounds. [7]

Materials:

- Sodium cyanide (NaCN)
- Water (deionized)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Epichlorohydrin

- Ethyl acetate
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve 9.93 g of sodium cyanide in 60 mL of water in a suitable reaction vessel.
- Cool the solution to 0 °C using an ice bath.
- Carefully add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.
- Add 15 g of epichlorohydrin dropwise to the reaction mixture.
- Allow the mixture to warm to room temperature and stir overnight.
- Extract the reaction mixture three times with ethyl acetate.
- Combine the organic layers and dry over sodium sulfate.
- Filter the solution and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

This protocol yields 4-chloro-3-hydroxybutanenitrile, which can be a precursor for other derivatives. The synthesis of the specific (R)-enantiomer would require either a chiral starting material or a chiral resolution step.

## Biological Activity and Applications in Drug Development

(3R)-3-hydroxybutanenitrile has been identified as a fungal metabolite with notable biological activity. Its chiral nature and functional groups also make it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals.

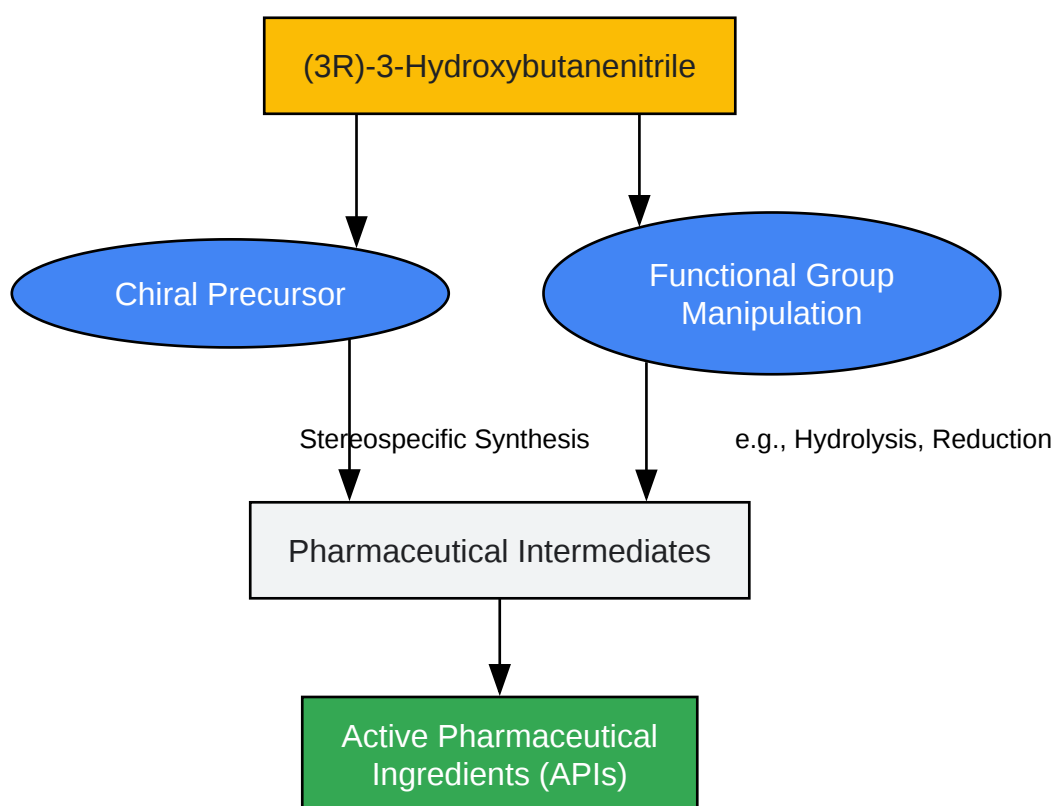
### Antifungal Activity

**(R)-3-hydroxybutanenitrile** has been isolated from *Aspergillus* sp. KJ-9 and has been shown to be active against a variety of phytopathogenic fungi.<sup>[1]</sup> This suggests a potential role as a lead compound for the development of new antifungal agents.

## Role as a Chiral Building Block

Chiral hydroxynitriles are versatile intermediates in the synthesis of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized. The introduction of a nitrile group into a drug molecule can also modulate its pharmacokinetic profile and binding mode.<sup>[8]</sup>

The logical relationship for the utility of (3R)-3-hydroxybutanenitrile in drug development is illustrated below.



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Role of (3R)-3-Hydroxybutanenitrile in drug development.

## Conclusion

(3R)-3-Hydroxybutanenitrile is a valuable chiral molecule with established antifungal properties and significant potential as a building block in the synthesis of pharmaceuticals. This guide has provided an overview of its chemical properties, a representative synthetic protocol for a related compound, and its potential applications in drug development. Further research into the

specific biological mechanisms of action and the development of stereoselective synthetic routes will be crucial for fully realizing the potential of this compound.

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